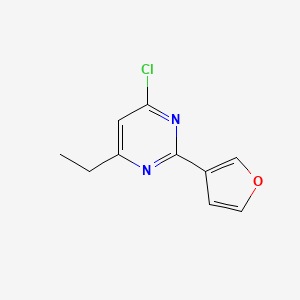![molecular formula C13H11FN2O3 B2760230 2-{[(4-Fluoro-3-nitrophenyl)amino]methyl}phenol CAS No. 329779-30-8](/img/structure/B2760230.png)
2-{[(4-Fluoro-3-nitrophenyl)amino]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(4-Fluoro-3-nitrophenyl)amino]methyl}phenol is an organic compound with the molecular formula C13H11FN2O3 It is characterized by the presence of a phenol group, a fluoro-substituted nitrophenyl group, and an aminomethyl linkage
作用机制
Mode of Action
It is known that compounds with similar structures can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with biological targets.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of radiotracers for positron emission tomography (pet) imaging. This suggests that 2-{[(4-Fluoro-3-nitrophenyl)amino]methyl}phenol may have the potential to affect biochemical pathways related to cell uptake mechanisms and imaging of hypoxic tumor tissues.
Pharmacokinetics
The compound’s predicted boiling point is 3413±370 °C, and its predicted density is 1354±006 g/cm3 (Temp: 20 °C; Press: 760 Torr) . These properties may influence its bioavailability and pharmacokinetic profile.
Result of Action
Compounds with similar structures have shown anti-inflammatory and analgesic activities , suggesting that this compound may have similar effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Fluoro-3-nitrophenyl)amino]methyl}phenol typically involves a multi-step process:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to form 4-fluoro-3-nitroaniline.
Reductive Amination: The 4-fluoro-3-nitroaniline is then subjected to reductive amination with formaldehyde and a reducing agent such as sodium borohydride to introduce the aminomethyl group.
Phenol Formation: Finally, the aminomethylated product is reacted with phenol under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to streamline the process.
化学反应分析
Types of Reactions
2-{[(4-Fluoro-3-nitrophenyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Conversion to 2-{[(4-Amino-3-nitrophenyl)amino]methyl}phenol.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
科学研究应用
2-{[(4-Fluoro-3-nitrophenyl)amino]methyl}phenol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials, including polymers and coatings.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
相似化合物的比较
Similar Compounds
- 2-{[(4-Chloro-3-nitrophenyl)amino]methyl}phenol
- 2-{[(4-Bromo-3-nitrophenyl)amino]methyl}phenol
- 2-{[(4-Methyl-3-nitrophenyl)amino]methyl}phenol
Uniqueness
2-{[(4-Fluoro-3-nitrophenyl)amino]methyl}phenol is unique due to the presence of the fluoro group, which imparts distinct electronic properties. The fluoro group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry. Additionally, the combination of the nitrophenyl and phenol groups provides a versatile scaffold for further functionalization and application in various research fields.
属性
IUPAC Name |
2-[(4-fluoro-3-nitroanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c14-11-6-5-10(7-12(11)16(18)19)15-8-9-3-1-2-4-13(9)17/h1-7,15,17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPGBPZGURUYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC(=C(C=C2)F)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B2760147.png)
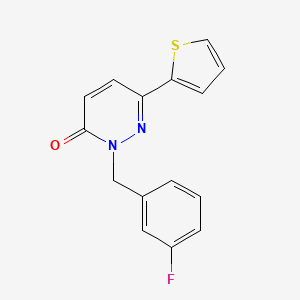
![4-(dimethylsulfamoyl)-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide](/img/structure/B2760150.png)
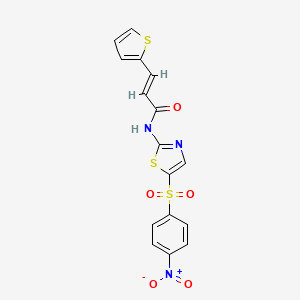
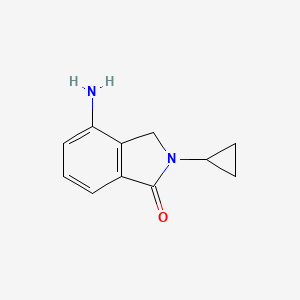
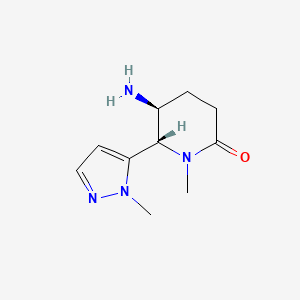

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2760158.png)
![4-[(Adamantan-1-ylformamido)methyl]benzoic acid](/img/structure/B2760159.png)
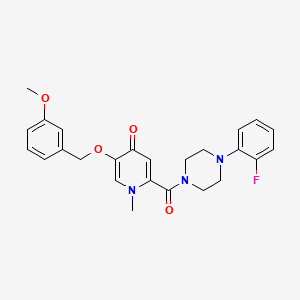
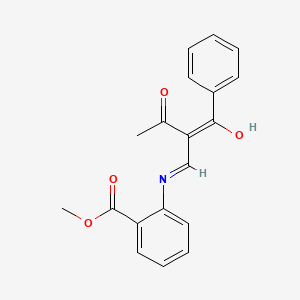
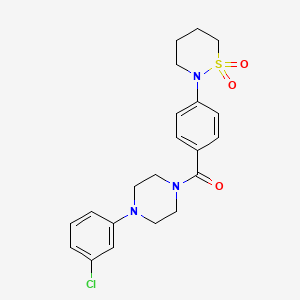
![5-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2760169.png)
